molecular formula C17H20ClN3O B6444081 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2548998-63-4

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6444081
CAS No.: 2548998-63-4
M. Wt: 317.8 g/mol
InChI Key: SQGQQQZBKYMJIN-UHFFFAOYSA-N
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Description

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting pyridine-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Methoxylation: The intermediate is then reacted with methoxyamine hydrochloride to introduce the methoxy group.

    Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(pyridin-2-yl)methoxypyridine
  • 3-chloro-4-(pyridin-2-yl)methoxypyridine
  • 3-chloro-4-(piperidin-4-yl)methoxypyridine

Uniqueness

3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is unique due to the presence of both a piperidine ring and a pyridine ring, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

IUPAC Name

3-chloro-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-11-19-8-4-17(16)22-13-14-5-9-21(10-6-14)12-15-3-1-2-7-20-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQQQZBKYMJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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